molecular formula C16H22O11 B165980 Glucose pentaacetate CAS No. 3891-59-6

Glucose pentaacetate

Cat. No. B165980
CAS RN: 3891-59-6
M. Wt: 390.34 g/mol
InChI Key: UAOKXEHOENRFMP-ZJIFWQFVSA-N
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Description

Glucose Pentaacetate, also known as D-Glucose, 2,3,4,5,6-pentaacetate, is an acetylated sugar with wide applications in organic synthesis . It has a molecular formula of C16H22O11 and a molecular weight of 390.34 g/mol .


Synthesis Analysis

The synthesis of α-D-Glucose Pentaacetate has been studied in detail . The process involves the formation of an intermediate compound, glucose pentaacetate hemiacetal, which then undergoes acetylation to form the final product, glucose pentaacetate . The synthesis is practical and efficient, consisting of 6 steps from D-glucose .


Molecular Structure Analysis

The molecular structure of Glucose Pentaacetate can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC name is (2R,3R,4S,5R)-1,2,4,5-tetrakis(acetyloxy)-6-oxohexan-3-yl acetate .


Chemical Reactions Analysis

The reaction of glucose with a mild oxidizing agent like bromine water results in the oxidation of glucose to a carboxylic acid that contains six carbon atoms . The presence of -OH group is confirmed after the acetylation of glucose with acetic acid, which gives glucose pentaacetate .


Physical And Chemical Properties Analysis

Glucose Pentaacetate has a molecular weight of 390.34 g/mol . It is a van der Waals compound, dominated by dipole-dipole interactions, but it has many hydrogen bond (HB) acceptor sites in the structure (oxygen atoms) .

Scientific Research Applications

Synthesis of α-D-Glucose Pentaacetate

  • Scientific Field : Organic Chemistry
  • Summary of Application : α-D-Glucose Pentaacetate is a compound that has been the subject of various synthesis methods . It’s an important intermediate in organic synthesis.
  • Methods of Application : The synthesis of α-D-glucose pentaacetate has been investigated using various methods . Among them, acid catalysts including protonic acid and Lewis acid have received most attention .
  • Results or Outcomes : The detailed outcomes of these methods are not provided in the sources, but it’s clear that these methods have been successful in synthesizing α-D-glucose pentaacetate .

Biochemical Reaction Stimulator

  • Scientific Field : Biochemistry
  • Summary of Application : β-D-Glucose Pentaacetate is used in biochemical reactions .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : It’s used to stimulate insulin release in rat pancreatic islets .

Anomerization in Organic Solutions and Solid State

  • Scientific Field : Organic Chemistry
  • Summary of Application : Anomerization of β-D-glucose pentaacetate is promoted by imidazole. This reaction can proceed in both organic solvents and solid state at room temperature .
  • Methods of Application : The method involves treating β-D-glucose pentaacetate with imidazole .
  • Results or Outcomes : Although the mechanism is not yet clear, this mild anomerization in solid state may open a new promising way for stereoselective anomerization of broad glucosides and materials design in the future .

Mutarotation of Glucose

  • Scientific Field : Biochemistry
  • Summary of Application : Glucose pentaacetate is involved in the mutarotation of glucose .
  • Methods of Application : The process involves the interconversion between anomeric forms of glucose .
  • Results or Outcomes : At equilibrium, the mixture consists of about 36% α-D-glucose, 64% β-D-glucose, and less than 0.02% of the open-chain aldehyde form .

Selective Separation of CO2

  • Scientific Field : Environmental Chemistry
  • Summary of Application : α-D-glucose pentaacetate (GPA) is used for the selective separation of CO2 and SO2 .
  • Methods of Application : GPA is impregnated in supported ionic liquid membranes (SILMs) for this purpose .
  • Results or Outcomes : It was found that GPA could cooperate with [Bmim] [BF4] to influence the permeability of CO2 and enhance the CO2/N2 selectivity .

Oil Spill Recovery

  • Scientific Field : Environmental Science
  • Summary of Application : A β-D-glucose derivative, compound 1 with a triazole group, has been developed and used in oil spill recovery .
  • Methods of Application : Compound 1 can efficiently solidify oil into oleogel .
  • Results or Outcomes : It can solidify DMS at 0.09 wt%, and can exhibit solid mechanical strength and stability for a dozen days in different environments .

Anomerization in Organic Solutions and Solid State

  • Scientific Field : Organic Chemistry
  • Summary of Application : Anomerization of β-D-glucose pentaacetate is promoted by imidazole. This reaction can proceed in both organic solvents and solid state at room temperature .
  • Methods of Application : The method involves treating β-D-glucose pentaacetate with imidazole .
  • Results or Outcomes : Although the mechanism is not yet clear, this mild anomerization in solid state may open a new promising way for stereoselective anomerization of broad glucosides and materials design in the future .

Mutarotation of Glucose

  • Scientific Field : Biochemistry
  • Summary of Application : Glucose pentaacetate is involved in the mutarotation of glucose .
  • Methods of Application : The process involves the interconversion between anomeric forms of glucose .
  • Results or Outcomes : At equilibrium, the mixture consists of about 36% α-D-glucose, 64% β-D-glucose, and less than 0.02% of the open-chain aldehyde form .

Selective Separation of CO2

  • Scientific Field : Environmental Chemistry
  • Summary of Application : α-D-glucose pentaacetate (GPA) is used for the selective separation of CO2 and SO2 .
  • Methods of Application : GPA is impregnated in supported ionic liquid membranes (SILMs) for this purpose .
  • Results or Outcomes : It was found that GPA could cooperate with [Bmim] [BF4] to influence the permeability of CO2 and enhance the CO2/N2 selectivity .

Oil Spill Recovery

  • Scientific Field : Environmental Science
  • Summary of Application : A β-D-glucose derivative, compound 1 with a triazole group, has been developed and used in oil spill recovery .
  • Methods of Application : Compound 1 can efficiently solidify oil into oleogel .
  • Results or Outcomes : It can solidify DMS at 0.09 wt%, and can exhibit solid mechanical strength and stability for a dozen days in different environments .

properties

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-oxohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3/t13-,14+,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOKXEHOENRFMP-ZJIFWQFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878056
Record name D-Glucose, 2,3,4,5,6-pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucose pentaacetate

CAS RN

3891-59-6
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3891-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucose pentaacetate
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Record name D-Glucose, 2,3,4,5,6-pentaacetate
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Record name D-Glucose, 2,3,4,5,6-pentaacetate
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Record name Glucose pentaacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glucose pentaacetate
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Citations

For This Compound
2,310
Citations
A Sener, N Welsh, F Malaisse-Lagae… - Molecular genetics and …, 1998 - Elsevier
… with the view that the insulinotropic action of a-Dglucose pentaacetate is causally related to … The methods used for measuring the production glucose pentaacetate, a-D-[5-3H]glucose …
Number of citations: 28 www.sciencedirect.com
WJ Malaisse - International Journal of Molecular …, 1998 - spandidos-publications.com
… of aD-glucose pentaacetate in pancreatic islets, however, ß-Lglucose pentaacetate was … taken up and hydrolyzed as ß-L-glucose pentaacetate, eg ß-D-galactose pentaacetate (2,11 …
Number of citations: 11 www.spandidos-publications.com
JF Shaw, AM Klibanov - Biotechnology and bioengineering, 1987 - Wiley Online Library
… alkaline hydrolysis of glucose pentaacetate is not suitable for … enzymatic hydrolysis of glucose pentaacetate would yield more … deacylations of glucose pentaacetate indeed afford …
Number of citations: 89 onlinelibrary.wiley.com
RU Lemieux, C Brice - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
… involve a ready formation of an intermediary resonance-stabilized carbonium ion and it would be expected that the first step in the beta to alpha rearrangement of glucose pentaacetate (…
Number of citations: 65 cdnsciencepub.com
WJ Malaisse, C Sánchez-Soto… - American Journal …, 1997 - journals.physiology.org
… In this perspective, we have first compared the secretory response to α-d-glucose pentaacetate, β-d-glucose pentaacetate, and β-l-glucose pentaacetate (Table 6). Whether in the …
Number of citations: 29 journals.physiology.org
WJ Malaisse, LC Best, A Herchuelz… - American Journal …, 1998 - journals.physiology.org
… For instance, α-d-glucose pentaacetate was found to be … action of α-d-glucose pentaacetate in pancreatic islet cells, the … glucose pentaacetate (21). The insulin-releasing capacity of β-l-…
Number of citations: 16 journals.physiology.org
WJ Malaisse, H Jijakli, MM Kadiata, A Sener… - … and biophysical research …, 1997 - Elsevier
… Krebs cycle a-D-glucose pentaacetate was sufficient to increase in… The insu- tion of a-D-glucose pentaacetate is not solely … a-D- glucose pentaacetate was not reproduced by D-glucose …
Number of citations: 32 www.sciencedirect.com
RU Lemieux, C Brice - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… The chloride (VI) reacted extremely rapidly with silver acetate in dry acetic acid to form PD-glucoSe pentaacetate (VIII). However, when water was present in the reaction mixture, the …
Number of citations: 89 cdnsciencepub.com
XB Hu, YX Li, K Huang, SL Ma, H Yu, YT Wu… - Green …, 2012 - pubs.rsc.org
A biocompatible, nontoxic, and nonvolatile compound, α-D-glucose pentaacetate (GPA), was impregnated in supported ionic liquid membranes (SILMs) and used for the selective …
Number of citations: 36 pubs.rsc.org
GB Jones - Analytical Biochemistry, 1965 - Elsevier
A procedure is described whereby the specific activity of blood glucose may be determined by converting the glucose along with some carrier to β-glucose pentaacetate, which is readily …
Number of citations: 146 www.sciencedirect.com

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